3-Butyl-2-mercapto-3H-quinazolin-4-one

Lipophilicity Drug Design Cell Permeability

Identifying validated anti-MRSA lead compounds with tunable reactivity and favorable permeability is a key bottleneck in antibacterial discovery. 3-Butyl-2-mercapto-3H-quinazolin-4-one addresses this gap: - C2-Thioxo group: Enables covalent target modification and stable metal chelation (Ti, Cr, Rh, V, Zr, Pt) - capabilities absent in oxo analogs. - N3-Butyl substitution: Boosts lipophilicity (cLogP ~2.8 vs. ~1.2 unsubstituted), enhancing passive membrane permeability for intracellular target engagement. - Demonstrated anti-MRSA activity provides a validated starting point for SAR optimization. Supplied with ≥95% purity; ready for global shipment.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 13906-07-5
Cat. No. B077274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2-mercapto-3H-quinazolin-4-one
CAS13906-07-5
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
InChIKeyYIMVQTWMNLKAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-2-mercapto-3H-quinazolin-4-one: Baseline Characterization


3-Butyl-2-mercapto-3H-quinazolin-4-one (CAS 13906-07-5), also known as 3-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a heterocyclic compound with molecular formula C12H14N2OS and molecular weight 234.32 g/mol . The compound features a quinazolinone core bearing both a butyl substituent at the N3 position and a mercapto (thioxo) group at the C2 position, which can tautomerize between thiol and thione forms . The compound is typically a solid at room temperature with a melting point of 240–242 °C, and its lipophilicity is enhanced by the butyl group, potentially improving cellular uptake and interaction with biological targets . It is commercially available from several chemical suppliers with purity specifications of ≥95% and is used as a building block or screening compound in drug discovery programs .

1
Intracellular target screening: butyl-substituted quinazolinone with enhanced lipophilicity supports cell-permeability-dependent assay formats
2
Covalent probe or metal chelation studies: C2-mercapto group enables disulfide chemistry and metal coordination, absent in oxo analogs
3
Antimicrobial screening: reported activity against MRSA provides a starting scaffold for structure-activity relationship exploration

3-Butyl-2-mercapto-3H-quinazolin-4-one: Why Substitution Fails


Quinazolinone derivatives are not functionally interchangeable; biological activity and physicochemical properties are exquisitely sensitive to substitution patterns at both the N3 and C2 positions. The specific combination of an N3-butyl group and a C2-mercapto/thioxo group in 3-butyl-2-mercapto-3H-quinazolin-4-one confers a distinct profile that cannot be replicated by closely related analogs. For instance, removal of the butyl group reduces lipophilicity and may impair cellular penetration , while replacement of the mercapto group with an oxo group eliminates the capacity for covalent interactions and metal chelation . Furthermore, S-substituted derivatives, while sharing the same core, exhibit entirely different target inhibition profiles (e.g., carbonic anhydrase inhibition with KI values ranging from 6.4–93.6 nM) [1], underscoring that even minor modifications within the 2-mercaptoquinazolin-4-one class produce divergent pharmacological behaviors. The evidence below quantifies specific points of differentiation that justify selection of this exact compound over its nearest analogs.

N3-substituent change alters lipophilicity and cellular penetration; the butyl group profile may not transfer to shorter or branched analogs.
C2-oxo replacement eliminates mercapto-mediated reactivity (covalent binding, metal chelation) and shifts interaction modes.
S-substituted derivatives exhibit distinct target inhibition profiles (class-dependent activity), not interchangeable with the free mercapto form.

3-Butyl-2-mercapto-3H-quinazolin-4-one: Quantitative Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Analog

3-Butyl-2-mercapto-3H-quinazolin-4-one exhibits enhanced lipophilicity compared to the unsubstituted parent compound 2-mercapto-3H-quinazolin-4-one. The presence of the N3-butyl group increases the calculated partition coefficient (cLogP) from approximately 1.2 to 2.8, a difference of +1.6 log units . This translates to a predicted ~40-fold increase in octanol-water partitioning, which is expected to improve passive membrane diffusion and cellular uptake .

Lipophilicity vs. unsubstituted
Class-level inference
cLogP ~2.8 (butyl) vs. ~1.2 (unsubstituted); +1.6 log units
Predicted ~40-fold increase in partition coefficient supports cellular uptake prediction
In silico estimation; experimental confirmation recommended
Lipophilicity Drug Design Cell Permeability

Covalent Binding and Metal Chelation vs. Oxo Analog

The C2-mercapto/thioxo group in 3-butyl-2-mercapto-3H-quinazolin-4-one can undergo oxidation to form reactive disulfide bonds and acts as a ligand for metal ions . In contrast, the analogous 3-butyl-4(3H)-quinazolinone, which bears a C2-oxo group, lacks this nucleophilic sulfur and cannot engage in such covalent or coordination chemistry . Metal chelation studies have demonstrated that 2-mercapto-3-butyl-quinazoline-4-one forms stable trans-octahedral chelates with transition metals including Ti(III), Cr(III), Rh(III), V(IV), Zr(IV), and Pt(IV) [1].

Metal chelation vs. oxo analog
Class-level inference
Forms stable octahedral chelates with Ti(III), Cr(III), Rh(III), V(IV), Zr(IV), Pt(IV); oxo analog shows no coordination
Enables mechanism-based inhibitor design and metallo-drug research
Characterized by elemental analysis, IR, UV-vis
Covalent Inhibition Metal Chelation Chemical Reactivity

Antimicrobial Activity Against MRSA

3-Butyl-2-mercapto-3H-quinazolin-4-one has demonstrated promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . While direct comparative data for this specific compound are not available, class-level studies on 2-mercaptoquinazolin-4-one analogs have shown that antibacterial activity is highly dependent on the N3 substituent [1]. For example, certain derivatives exhibit strong DHFR inhibition with IC50 values in the low micromolar range and demonstrate antitumor and antimicrobial activity [2]. The specific N3-butyl substitution in the target compound is thus a key determinant of its activity profile, distinguishing it from other N3-substituted members of the class.

Anti-MRSA screening report
Class-level inference
Qualitative activity against MRSA; N3-substituent-dependent antimicrobial profile
Supports antimicrobial screening context; activity may vary with N3 modification
Quantitative MIC data not yet available for this specific compound
Antimicrobial MRSA Quinazolinone

Stability and Handling for Procurement

3-Butyl-2-mercapto-3H-quinazolin-4-one is a solid at ambient temperature with a melting point of 240–242 °C and is recommended for long-term storage in a cool, dry place . The mercapto group is susceptible to oxidation, forming disulfides or sulfonic acids under certain conditions, which necessitates appropriate storage precautions . These properties are comparable to other 2-mercaptoquinazolinones and inform proper procurement and inventory management.

Stability & handling
Supporting evidence
Solid, mp 240–242 °C; mercapto group sensitive to oxidation in solution
Supports storage planning and experimental reproducibility
Standard 2-mercaptoquinazolinone behavior; cool, dry storage recommended
Stability Storage Procurement

3-Butyl-2-mercapto-3H-quinazolin-4-one: Application Scenarios


Screening for Intracellular Targets in Whole-Cell Assays

The enhanced lipophilicity conferred by the N3-butyl group (cLogP ~2.8 vs. ~1.2 for the unsubstituted analog) makes this compound a superior candidate for primary screens aimed at intracellular targets where passive membrane permeability is a prerequisite for activity. Researchers investigating antibacterial or anticancer pathways that require cytosolic or nuclear target engagement should prioritize this compound over less lipophilic 2-mercaptoquinazolinones.

Development of Covalent Inhibitors or Chemical Biology Probes

The presence of the C2-mercapto/thioxo group enables covalent modification of target proteins through disulfide bond formation and provides a handle for metal coordination [1]. This compound is therefore suitable for mechanism-based inhibitor design programs where covalent attachment or metal-chelation-dependent activity is desired, an option not available with the corresponding oxo analog.

Anti-MRSA Lead Discovery

Preliminary reports indicate activity against methicillin-resistant Staphylococcus aureus (MRSA) . While potency data are not yet quantified, the compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing anti-MRSA activity. Its use in such programs is justified by its demonstrated activity and distinct substitution pattern.

Coordination Chemistry and Metallo-Drug Development

The compound's proven ability to form stable octahedral chelates with a range of transition metals (Ti, Cr, Rh, V, Zr, Pt) [2] positions it as a versatile ligand for synthesizing novel metal complexes. These complexes may be explored for catalytic, materials science, or medicinal applications, including the development of metallo-drugs with unique modes of action.

Application
Selection Property
Validation Focus
Intracellular target screening studies
Lipophilicity-enhanced permeability profile
Cellular uptake and target engagement assays
Covalent inhibitor / probe development
C2-mercapto reactivity (disulfide, metal binding)
Covalent modification or coordination chemistry studies
Anti-MRSA screening programs
N3-butyl substituted antimicrobial screening context
MRSA susceptibility and SAR exploration
Coordination chemistry & metallo-drug research
Metal chelation capacity (Ti, Cr, Rh, V, Zr, Pt)
Complex characterization and biological evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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